7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
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Overview
Description
7-[(Benzyloxy)methoxy]-3H-phenoxazin-3-one is a versatile chemical compound that has garnered significant attention in scientific research due to its unique structure and properties. This compound is known for its potential biological activity and various applications in fields such as organic synthesis, materials science, and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one typically involves the use of benzyloxy and methoxy groups as key intermediates. One common method includes the nucleophilic aromatic substitution reaction, where a phenoxazinone derivative is reacted with a benzyloxy methanol under basic conditions to yield the desired product . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the phenoxazinone core and the benzyloxy methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
7-[(Benzyloxy)methoxy]-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic aromatic substitution reactions can introduce different functional groups onto the phenoxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitriles, and esters are used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
7-[(Benzyloxy)methoxy]-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as conducting polymers and flame retardants.
Mechanism of Action
The mechanism of action of 7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-[(Benzyloxy)methoxy]-3H-phenoxazin-3-one can be compared with other phenoxazinone derivatives, such as:
Phenoxazinone: The parent compound, which lacks the benzyloxy and methoxy groups.
7-Hydroxy-3H-phenoxazin-3-one: A derivative with a hydroxyl group instead of the benzyloxy and methoxy groups.
7-Methoxy-3H-phenoxazin-3-one: A derivative with only a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-(phenylmethoxymethoxy)phenoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-15-6-8-17-19(10-15)25-20-11-16(7-9-18(20)21-17)24-13-23-12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBJOWXNMYOTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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